molecular formula C11H13BrOZn B14890191 4-Allyloxy-2,6-dimethylphenylZinc bromide

4-Allyloxy-2,6-dimethylphenylZinc bromide

Cat. No.: B14890191
M. Wt: 306.5 g/mol
InChI Key: UETRPVAGRCYHTD-UHFFFAOYSA-M
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Description

4-ALLYLOXY-2,6-DIMETHYLPHENYLZINC BROMIDE, 0.25 M in THF, is an organozinc compound used in various chemical reactions. It is a solution of this compound in tetrahydrofuran (THF), a common solvent in organic chemistry. This compound is known for its reactivity and utility in organic synthesis, particularly in the formation of carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ALLYLOXY-2,6-DIMETHYLPHENYLZINC BROMIDE typically involves the reaction of 4-ALLYLOXY-2,6-DIMETHYLPHENYL bromide with a zinc reagent in the presence of THF. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:

4-ALLYLOXY-2,6-DIMETHYLPHENYL bromide+Zn4-ALLYLOXY-2,6-DIMETHYLPHENYLZINC BROMIDE\text{4-ALLYLOXY-2,6-DIMETHYLPHENYL bromide} + \text{Zn} \rightarrow \text{this compound} 4-ALLYLOXY-2,6-DIMETHYLPHENYL bromide+Zn→4-ALLYLOXY-2,6-DIMETHYLPHENYLZINC BROMIDE

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors and stringent control of reaction conditions to ensure high yield and purity. The process includes the use of high-purity reagents, controlled temperature, and pressure conditions, and continuous monitoring of the reaction progress.

Chemical Reactions Analysis

Types of Reactions

4-ALLYLOXY-2,6-DIMETHYLPHENYLZINC BROMIDE undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc atom acts as a nucleophile.

    Coupling Reactions: It is commonly used in cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Reagents: Common reagents used with this compound include halides, alkyl halides, and aryl halides.

    Conditions: These reactions are typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reactions are often performed at low temperatures to control the reactivity of the organozinc compound.

Major Products

The major products formed from reactions involving this compound are typically substituted aromatic compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.

Scientific Research Applications

4-ALLYLOXY-2,6-DIMETHYLPHENYLZINC BROMIDE is used in various scientific research applications, including:

    Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules.

    Medicinal Chemistry: It is employed in the development of new pharmaceuticals by facilitating the formation of carbon-carbon bonds.

    Material Science: It is used in the synthesis of novel materials with unique properties.

    Catalysis: It serves as a catalyst or catalyst precursor in various chemical reactions.

Mechanism of Action

The mechanism of action of 4-ALLYLOXY-2,6-DIMETHYLPHENYLZINC BROMIDE involves the transfer of the phenyl group from the zinc atom to an electrophilic center in the substrate. The zinc atom acts as a nucleophile, attacking the electrophilic center and forming a new carbon-carbon bond. This process is facilitated by the presence of THF, which stabilizes the organozinc compound and enhances its reactivity.

Comparison with Similar Compounds

Similar Compounds

  • 4-METHOXY-2,6-DIMETHYLPHENYLZINC BROMIDE
  • 4-ETHOXY-2,6-DIMETHYLPHENYLZINC BROMIDE
  • 4-PROPYLOXY-2,6-DIMETHYLPHENYLZINC BROMIDE

Uniqueness

4-ALLYLOXY-2,6-DIMETHYLPHENYLZINC BROMIDE is unique due to the presence of the allyloxy group, which imparts distinct reactivity and selectivity in chemical reactions. This compound is particularly useful in reactions requiring the formation of carbon-carbon bonds with high regioselectivity and stereoselectivity.

Properties

Molecular Formula

C11H13BrOZn

Molecular Weight

306.5 g/mol

IUPAC Name

bromozinc(1+);1,3-dimethyl-5-prop-2-enoxybenzene-2-ide

InChI

InChI=1S/C11H13O.BrH.Zn/c1-4-5-12-11-7-9(2)6-10(3)8-11;;/h4,7-8H,1,5H2,2-3H3;1H;/q-1;;+2/p-1

InChI Key

UETRPVAGRCYHTD-UHFFFAOYSA-M

Canonical SMILES

CC1=CC(=CC(=[C-]1)C)OCC=C.[Zn+]Br

Origin of Product

United States

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